Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate
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Overview
Description
Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a carbamoyl group, and an ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate typically involves a multi-step process:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution: The ester group can undergo hydrolysis in the presence of a strong acid or base to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Reduction: Methyl 3-amino-5-(pentan-3-ylcarbamoyl)benzoate.
Hydrolysis: 3-nitro-5-(pentan-3-ylcarbamoyl)benzoic acid.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate would depend on its specific application. For instance, if it is being studied for its antimicrobial properties, the nitro group could play a role in generating reactive nitrogen species that can damage microbial cells. The carbamoyl group may interact with specific enzymes or receptors, altering their function and leading to the desired biological effect .
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Lacks the carbamoyl group, making it less versatile in terms of chemical reactivity.
3-nitrobenzoic acid: Lacks both the ester and carbamoyl groups, limiting its applications compared to Methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate.
Uniqueness: this compound is unique due to the presence of both the nitro and carbamoyl groups, which provide a combination of reactivity and potential biological activity that is not found in simpler nitrobenzoates .
Properties
IUPAC Name |
methyl 3-nitro-5-(pentan-3-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-4-11(5-2)15-13(17)9-6-10(14(18)21-3)8-12(7-9)16(19)20/h6-8,11H,4-5H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVHJFSFIEUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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